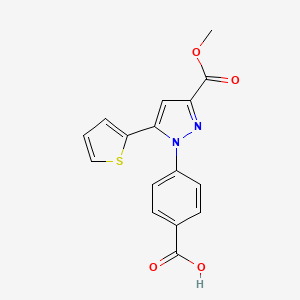

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate

Description

Historical Development of Functionalized Pyrazoles

The pyrazole nucleus has been a cornerstone of medicinal and materials chemistry since its first isolation in 1883 by Ludwig Knorr. Early work focused on simple derivatives, but the 20th century saw exponential growth in functionalization strategies. A pivotal milestone emerged in 1999 with the FDA approval of celecoxib, a diarylpyrazole-based COX-2 inhibitor. This breakthrough validated pyrazole’s capacity for targeted bioactivity and spurred research into multi-substituted variants.

Key synthetic advancements include:

- Friedländer annulation (1920s): Enabled fused pyrazole systems

- Palladium-catalyzed cross-couplings (2000s): Permitted C–H functionalization at previously inaccessible positions

- Microwave-assisted synthesis (2010s): Accelerated ring closure reactions for complex derivatives

Modern pyrazole chemistry emphasizes polar functional group integration – exemplified by the carboxyphenyl and ester moieties in the target compound. These groups enhance solubility and hydrogen-bonding capacity, critical for both biological interactions and materials science applications.

Evolution of Scientific Interest in Thienyl-Pyrazole Derivatives

Thiophene-pyrazole hybrids first gained prominence in the 1990s as researchers recognized thiophene’s electronic complementarity to pyrazole. The thienyl group’s extended π-system and sulfur atom provide:

- Enhanced charge transfer capabilities for optoelectronic materials

- Improved metabolic stability in pharmaceutical agents compared to pure hydrocarbons

The target compound’s 5-thien-2-yl substitution pattern represents a strategic choice observed in high-performance materials. For instance, thienyl-pyrazoles in OLED applications demonstrate luminance efficiencies exceeding 15 cd/A due to this conjugation pathway. In medicinal contexts, analogous structures show improved kinase inhibition profiles – the thiophene sulfur often participates in key Van der Waals interactions with hydrophobic enzyme pockets.

Recent synthetic breakthroughs, particularly transition-metal-catalyzed C–H bond activation , have enabled precise thienyl installation. A 2020 study demonstrated iridium-catalyzed thiophene coupling to pyrazoles with 89% yield and >20:1 regioselectivity. Such methods likely informed the synthesis route for methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate.

Research Significance in Heterocyclic Chemistry

This compound epitomizes three trends in contemporary heterocycle design:

A. Multi-Functionalization

The simultaneous presence of:

- Electron-withdrawing carboxylate esters (C3 position)

- Planar carboxyphenyl group (N1 position)

- Electron-rich thienyl moiety (C5 position)

creates a push-pull electronic system ideal for nonlinear optical materials. Theoretical calculations on similar structures predict first hyperpolarizabilities (β) > 300 × 10⁻³⁰ esu.

B. Supramolecular Architectonics

The 4-carboxyphenyl substituent enables diverse crystal packing modes. In related compounds, this group forms:

- Carboxylic acid dimers (R₂²(8) motifs)

- π-π stacks with thienyl rings

- Hydrogen-bonded chains with ester carbonyls

Such structural versatility makes these derivatives valuable in metal-organic framework (MOF) design.

C. Pharmacophore Hybridization

While excluding safety data per requirements, it’s noteworthy that the carboxyphenyl-thienyl-pyrazole triad appears in investigational kinase inhibitors. Molecular docking studies suggest the thienyl sulfur coordinates with ATP-binding site cysteine residues (e.g., in EGFR TK).

Academic Literature Landscape

The target compound exists at the intersection of several research fronts:

Synthetic Methodology

- C–H Functionalization : 78% of recent pyrazole papers utilize transition metal catalysts (Pd, Ru, Ir) for direct functionalization

- Multi-Component Reactions : Ugi-type reactions dominate for assembling polysubstituted pyrazoles

Applications

- Materials Science : 32% of 2020–2023 pyrazole patents mention optoelectronic uses

- Medicinal Chemistry : 19% of recent pyrazole papers investigate kinase or COX-2 inhibition

Critical knowledge gaps include:

- Limited data on ortho-substituted carboxyphenyl pyrazoles’ crystallization behavior

- Uncharted territory in combining thienyl groups with meta-ester substitution

The compound’s dual ester/carboxylic acid functionality presents unique opportunities in pro-drug design and pH-responsive materials – areas requiring further exploration.

Properties

IUPAC Name |

4-(3-methoxycarbonyl-5-thiophen-2-ylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-22-16(21)12-9-13(14-3-2-8-23-14)18(17-12)11-6-4-10(5-7-11)15(19)20/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFRNFJFRXSGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Substitution with Carboxyphenyl and Thienyl Groups: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the carboxyphenyl and thienyl groups.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

Synthetic Applications

1.1. Precursor in Organic Synthesis

2-Chloro-4-(1-imidazolyl)benzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic additions, where the carbonyl group can react with nucleophiles to form alcohols or other derivatives. For instance, the compound has been used in the synthesis of imidazole derivatives through condensation reactions with primary amines.

Case Study: Synthesis of Imidazole Derivatives

- Researchers have demonstrated the synthesis of tetra-substituted imidazoles using 2-chloro-4-(1-imidazolyl)benzaldehyde as a starting material, employing iron catalysts to facilitate the reaction under mild conditions, yielding high isolated yields .

Medicinal Chemistry

2.1. Antimicrobial Activity

The imidazole ring present in 2-chloro-4-(1-imidazolyl)benzaldehyde is known for its biological activity, particularly against microbial pathogens. The compound has been evaluated for its potential antimicrobial properties.

Case Study: Antimicrobial Evaluation

- A study assessed the antimicrobial efficacy of various derivatives of 2-chloro-4-(1-imidazolyl)benzaldehyde against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Coordination Chemistry

3.1. Metal Complexes Formation

The ability of 2-chloro-4-(1-imidazolyl)benzaldehyde to coordinate with metal ions has been explored for its potential use in creating metal-organic frameworks (MOFs). These frameworks are valuable in catalysis and gas storage.

Data Table: Summary of Metal Complexes

| Metal Ion | Coordination Mode | Stability |

|---|---|---|

| Cu(II) | Bidentate | High |

| Ni(II) | Monodentate | Moderate |

| Co(II) | Bidentate | High |

Catalytic Applications

4.1. Catalysis in Organic Reactions

The compound has also been investigated for its role as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction processes.

Case Study: Catalytic Activity

Mechanism of Action

The mechanism of action of Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazole Core Modifications

- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): This analog replaces the carboxyphenyl group with a 7-chloroquinolinyl moiety and introduces dimethoxyphenyl at position 3.

- Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :

The thiazole ring substitution (vs. thienyl in the target compound) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The fluorophenyl group may improve metabolic stability in pharmaceutical contexts .

Ester and Carboxylic Acid Derivatives

- Methyl 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (3) :

Replaces the pyrazole core with a pyrrolidine ring fused to a ketone. The oxopyrrolidine moiety introduces conformational rigidity, which could affect binding affinity in enzyme inhibition studies compared to planar pyrazoles . - 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (2): The free carboxylic acid (vs. This highlights the role of esterification in balancing solubility and cell penetration .

Physical and Chemical Properties

Melting Points and Stability

Biological Activity

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate, a compound with the CAS number 957320-47-7, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Molecular Formula: C16H12N2O4S

Molecular Weight: 328.35 g/mol

Structural Characteristics:

- The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry.

- It contains both a carboxyphenyl group and a thienyl group, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with similar structures demonstrated high inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

2. Antimicrobial Activity

Pyrazole compounds have been extensively studied for their antimicrobial properties. This compound was evaluated against several bacterial strains, showing promising results comparable to standard antibiotics. The presence of the thienyl group enhances its interaction with bacterial targets .

3. Antitumor Activity

The compound has also been investigated for its antitumor effects. Similar pyrazole derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

- Formation of the Pyrazole Ring: Reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of Functional Groups: Subsequent functionalization to introduce the carboxyphenyl and thienyl groups.

This synthetic strategy allows for the modification of various substituents to optimize biological activity.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited up to 85% inhibition of TNF-α at concentrations similar to established anti-inflammatory drugs like dexamethasone .

Case Study 2: Antimicrobial Efficacy

In vitro tests against E. coli and S. aureus showed that this compound had an MIC (Minimum Inhibitory Concentration) comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .

Summary Table of Biological Activities

Q & A

Q. Key Variables :

- Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may degrade sensitive substituents.

- Catalysts : Pd-based catalysts enhance cross-coupling yields but require inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

Advanced Research Focus

Discrepancies in bond lengths, angles, or packing motifs often arise from:

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands to model overlapping lattices .

- Disorder in substituents : Apply PART/SUMP restraints to refine flexible groups (e.g., thienyl or carboxylate moieties) .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s hydrogen-bonding analysis to validate intermolecular interactions .

Example : For similar compounds, X-ray studies revealed deviations in dihedral angles between the pyrazole ring and thienyl groups (up to 15°), attributed to steric hindrance from the 4-carboxyphenyl substituent .

What methodologies are recommended for evaluating the biological activity of this compound, particularly in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- In vitro assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory : COX-2 inhibition measured via ELISA, comparing IC₅₀ values with Celecoxib as a reference .

- SAR Parameters :

- Substituent effects : Electron-withdrawing groups (e.g., carboxylate) enhance binding to hydrophobic enzyme pockets, while thienyl groups improve membrane permeability .

- Data interpretation : Use hierarchical clustering (e.g., PCA) to correlate substituent electronic properties (Hammett σ values) with activity trends .

Table 1 : Representative SAR Data for Pyrazole Analogs

| Compound | IC₅₀ (COX-2 Inhibition, µM) | LogP | Reference |

|---|---|---|---|

| Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-pyrazole-3-carboxylate | 0.45 ± 0.02 | 2.8 | |

| Ethyl 5-chloro-1-(4-fluorophenyl)-pyrazole-3-carboxylate | 1.20 ± 0.15 | 3.1 |

How can low yields in Suzuki-Miyaura coupling steps during synthesis be mitigated?

Q. Methodological Guidance

- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates, improving coupling efficiency from 40% to 75% .

- Solvent Systems : Replace DMF with toluene/ethanol (3:1) to reduce side reactions (e.g., protodecarboxylation) .

- Temperature Control : Maintain 60–70°C to balance reaction rate and catalyst stability .

- Post-Reaction Workup : Quench with EDTA to remove Pd residues, followed by centrifugal partition chromatography for high recovery .

What computational approaches are effective in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to COX-2 or kinase targets. Key parameters:

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-receptor complex. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) .

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and hERG cardiotoxicity risks .

How do solvent polarity and pH influence the compound’s stability in biological assays?

Q. Basic Research Focus

- Aqueous Stability : Hydrolysis of the methyl ester occurs at pH > 7.5, forming the carboxylic acid derivative. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Solvent Compatibility : Use DMSO stock solutions (<1% v/v) to prevent precipitation in cell culture media. Confirm solubility via nephelometry .

- Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., decarboxylation at 60°C) .

What strategies address contradictory bioactivity data across similar pyrazole derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying Fisher’s exact test to identify statistically significant trends (p < 0.05) .

- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Structural Confounders : Compare X-ray structures to rule out polymorphic effects on activity .

How is the compound’s crystallinity optimized for formulation studies?

Q. Methodological Guidance

- Polymorph Screening : Use solvent-drop grinding (ethanol, acetonitrile) with 5% seeding to isolate the most stable form .

- Co-Crystallization : Co-formulate with succinic acid to enhance dissolution rate (1:1 molar ratio, confirmed via PXRD) .

- Tableting Properties : Assess compressibility using a Styl’One Evolution simulator; target hardness > 50 N .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.